4-Fluoro-2,2-dimethylbutan-1-ol
Description
4-Fluoro-2,2-dimethylbutan-1-ol is a fluorinated tertiary alcohol with the molecular formula C₆H₁₃FO (estimated molecular weight: 120.17 g/mol). Its structure features a fluorine atom at the fourth carbon and two methyl groups at the second carbon, creating steric hindrance around the hydroxyl group. This compound is of interest in pharmaceutical and agrochemical research due to the combined effects of fluorine’s electronegativity and the steric bulk of dimethyl groups, which influence reactivity, solubility, and metabolic stability.
Properties
Molecular Formula |
C6H13FO |
|---|---|
Molecular Weight |
120.17 g/mol |
IUPAC Name |
4-fluoro-2,2-dimethylbutan-1-ol |
InChI |
InChI=1S/C6H13FO/c1-6(2,5-8)3-4-7/h8H,3-5H2,1-2H3 |
InChI Key |
PKNNFGWWCWCKJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCF)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2,2-dimethylbutan-1-ol typically involves the fluorination of a suitable precursor, such as 2,2-dimethylbutan-1-ol. One common method is the use of fluorinating agents like hydrogen fluoride or fluorine gas under controlled conditions. The reaction is usually carried out at low temperatures to prevent over-fluorination and to ensure selective substitution at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas safely. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2,2-dimethylbutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include or .
Reduction: Reducing agents such as or are typically used.
Substitution: Reagents like in acetone can be used for halogen exchange reactions.
Major Products Formed:
Oxidation: Formation of 4-fluoro-2,2-dimethylbutan-1-one.
Reduction: Formation of 4-fluoro-2,2-dimethylbutane.
Substitution: Formation of 4-iodo-2,2-dimethylbutan-1-ol.
Scientific Research Applications
4-Fluoro-2,2-dimethylbutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-2,2-dimethylbutan-1-ol involves its interaction with molecular targets through its hydroxyl and fluorine groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in electrostatic interactions and hydrophobic effects . These interactions can influence the compound’s binding affinity and specificity for various targets, such as enzymes or receptors.
Comparison with Similar Compounds
4,4-Difluoro-2,2-dimethylbutan-1-ol
- Structure : Differs by having two fluorine atoms at the fourth carbon.
- Molecular Weight : 138.16 g/mol.
- Properties : Higher polarity due to increased fluorine content, enhancing solubility in polar solvents. The additional fluorine may reduce metabolic degradation in biological systems, making it valuable in agrochemicals.
- Applications : Used as an intermediate in crop protection agents and advanced materials.
2,2-Dimethylbutan-1-ol (Non-fluorinated analog)
- Structure : Lacks the fluorine atom at C3.
- Molecular Weight : 102.17 g/mol (CAS 1185-33-7).
- Properties : Lower polarity and boiling point compared to fluorinated analogs. The absence of fluorine reduces hydrogen-bonding capacity, impacting solubility in aqueous media.
- Safety : Classified under GHS with specific handling requirements (e.g., ventilation).
4-Fluoro-1-butanol
- Molecular Weight : 92.11 g/mol (CAS 372-93-0).
- Properties : Higher volatility (lower molecular weight) and less steric hindrance than 4-Fluoro-2,2-dimethylbutan-1-ol. The linear structure increases reactivity in esterification and oxidation reactions.
- Hazards : Classified as harmful if inhaled or ingested, requiring stringent safety protocols.
2,2-Dimethylbutan-1-ol Derivatives in Spectroscopy
- Key Findings : Infrared (IR) studies on 2,2-dimethylbutan-1-ol show distinct O-H stretching frequencies (~3350 cm⁻¹) due to hydrogen bonding. Fluorination in this compound likely shifts these frequencies, altering intermolecular interactions.
Data Tables
Table 1: Physical and Chemical Properties
*Estimated based on molecular formula.
Research Findings and Trends
- Fluorination Impact : Fluorine atoms enhance thermal stability and resistance to oxidation, critical for pharmaceutical intermediates.
- Steric Effects: Dimethyl groups in this compound reduce reaction rates in SN2 mechanisms compared to linear analogs like 4-Fluoro-1-butanol.
- Spectroscopic Shifts: Fluorine substitution alters IR spectra by weakening O-H bonds, reducing hydrogen-bonding strength compared to non-fluorinated alcohols.
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